9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound with a molecular formula of C₁₆H₁₆ClN₅O₂ and a molecular weight of 345.787 g/mol . Its IUPAC name reflects a 3-chlorophenyl substituent at position 9, a methyl group at position 1, and a partially saturated bicyclic core (7,8-dihydro-6H-purino[7,8-a]pyrimidine). Key physicochemical properties include a lipophilicity parameter (XlogP = 2.3) and four hydrogen bond acceptors, which influence its pharmacokinetic behavior and receptor-binding affinity . This compound is reported as a ligand for the adenosine A₁ receptor, a G-protein-coupled receptor (GPCR) involved in neuromodulation and cardiovascular regulation .
Properties
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBCPLVNZYQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions
Formation of the Purine Core: The purine core can be synthesized through the condensation of 6-aminopyrimidine with formamide under high-temperature conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the use of 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group via nucleophilic substitution.
Methylation: The final step involves the methylation of the purine core using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and viral infections. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Key Observations :
- A₂ₐ) .
- Substituent Effects : The addition of a 3-ethyl group (in the 4-chlorophenyl analog) increases lipophilicity (XlogP = 3.1), which could enhance blood-brain barrier permeability but reduce aqueous solubility .
- Ring Saturation : The hexahydro core in the 1,7-dimethyl analog introduces greater conformational flexibility, possibly affecting binding kinetics to rigid receptor pockets .
Pharmacological Activity
- Adenosine A₁ Receptor Affinity: The target compound’s 3-chlorophenyl group may optimize interactions with hydrophobic residues in the A₁ receptor’s orthosteric site, as seen in related purino-pyrimidine derivatives .
- Comparison with Diazaspiro Derivatives: Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () exhibit different scaffolds but share the 2,4-dione motif. These analogs prioritize serotonin or dopamine receptor modulation over adenosine receptors, highlighting the critical role of the purino-pyrimidine core in adenosine targeting .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 4-Chlorophenyl-3-ethyl Analog | 1,7-Dimethyl Hexahydro Analog |
|---|---|---|---|
| Molecular Weight | 345.79 | 364.82 | 349.81 |
| XlogP | 2.3 | 3.1 | 2.8 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Aqueous Solubility | Moderate (predicted) | Low (predicted) | Moderate (predicted) |
Key Trends :
Biological Activity
9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | KNAXWYMJWQXBMN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrimido[1,2-g]purine core : Achieved through cyclization reactions using appropriate precursors.
- Introduction of substituents : Chlorophenyl and methyl groups are introduced via substitution reactions.
- Methylation : Methyl groups are added using methylating agents like methyl iodide.
These steps are optimized for yield and purity for both laboratory and industrial applications.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The exact pathways depend on the compound's structure-activity relationship (SAR), which influences its binding affinity and efficacy in modulating biological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by affecting cell cycle progression and inducing apoptosis.
- Enzyme Inhibition : It has been studied for its potential to inhibit deubiquitinases like USP28, which play critical roles in cancer progression. The compound demonstrated potent inhibition with an IC50 value in the low micromolar range .
Case Studies
- USP28 Inhibition : A study evaluated the compound's ability to inhibit USP28 in gastric cancer cells. Results indicated a significant decrease in cell proliferation and changes in protein levels associated with cancer progression .
- Comparative Analysis : In comparison with other pyrimidine derivatives, this compound showed enhanced selectivity and potency against specific biological targets. The unique chlorophenyl substitution appears to confer distinct pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
